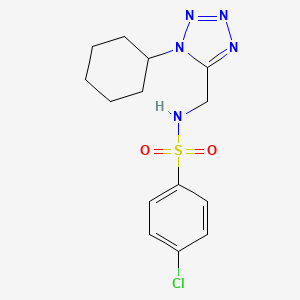

4-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

4-Chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with a chlorine atom at the 4-position and a sulfonamide group linked to a tetrazole-containing moiety. The tetrazole ring is further substituted with a cyclohexyl group, conferring steric bulk and hydrophobicity to the molecule.

Properties

IUPAC Name |

4-chloro-N-[(1-cyclohexyltetrazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN5O2S/c15-11-6-8-13(9-7-11)23(21,22)16-10-14-17-18-19-20(14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSCXFRRFBITIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves the formation of the tetrazole ring through a click chemistry approach. This method is eco-friendly, utilizing water as a solvent and moderate reaction conditions . The key step involves the reaction of a cyanomethyl compound with sodium azide to form the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar click chemistry approaches. The use of solid-phase synthesis techniques can also be employed to streamline the production process and ensure high yields .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizers for oxidation reactions, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitro compounds, while reduction of the sulfonamide group can yield amines .

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.

- Case Study : A study evaluated the antimicrobial efficacy of tetrazole derivatives against various pathogenic bacteria and fungi, demonstrating that some compounds had notable inhibitory effects. For instance, certain derivatives showed activity comparable to standard antibiotics like ampicillin and ketoconazole .

Inhibition of Protein Tyrosine Phosphatase 1B

The inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) is another critical application area for this compound. PTP1B is a well-known target in diabetes treatment due to its role in insulin signaling.

- Research Findings : Related tetrazole compounds have been shown to inhibit PTP1B effectively, with IC50 values indicating potent activity. For example, one derivative exhibited an IC50 value of 4.48 µM.

Anticancer Potential

Recent studies have explored the anticancer potential of tetrazole derivatives, including this compound. The mechanism often involves the inhibition of critical enzymes involved in tumor growth.

- Findings : In vitro assays have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

Some tetrazole-containing compounds have also been investigated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions associated with chronic inflammation.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Substituted Benzenesulfonamides with Heterocyclic Moieties

describes several sulfonamide derivatives with heterocyclic substituents, such as triazole and benzimidazole rings. For example:

- Compound 16: 4-Chloro-N-[imino(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]-5-methyl-2-(3-trifluoromethylbenzylthio)benzenesulfonamide features a triazole ring with a methylthio group and a trifluoromethylbenzyl substituent. Its melting point (170–173°C) and high HPLC purity (97.51%) suggest stability suitable for pharmaceutical applications .

- Compound 17 : Similar to Compound 16 but with a 4-trifluoromethylbenzylthio group, this derivative exhibits a higher melting point (188.8–190.3°C) and purity (98.65%), highlighting the influence of substituent position on thermal stability .

Sulfonamides with Isoxazole and Thiazole Substituents

lists 4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide (CAS 532386-24-6), which replaces the tetrazole ring with an isoxazole moiety. Isoxazoles are less electron-deficient than tetrazoles, which could reduce the compound’s ability to participate in hydrogen bonding or π-π interactions. This structural variation may impact applications in drug design, where tetrazoles are often used as bioisosteres for carboxylic acids .

Functional and Application-Based Comparisons

Pesticide and Agrochemical Derivatives

identifies flusulfamide (4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide) as a pesticide. Its nitro and trifluoromethyl groups enhance electrophilicity and lipophilicity, critical for membrane penetration in agrochemicals.

Biological Activity

The compound 4-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a benzenesulfonamide moiety with a chloro substituent and a cyclohexyl-tetrazole side chain. The molecular formula is with a molecular weight of approximately 319.79 g/mol. The presence of the tetrazole ring is significant, as it is known to confer various pharmacological properties to compounds.

| Property | Value |

|---|---|

| Molecular Formula | C15H18ClN5O |

| Molecular Weight | 319.79 g/mol |

| Structure | Chloro-benzenesulfonamide with tetrazole side chain |

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, aminopyrazole-based compounds have shown high cytotoxic activity against various cancer cell lines, including non-small cell lung cancer and ovarian cancer cells, with inhibition rates exceeding 90% in some cases . The docking simulations suggest that these compounds can effectively bind to cyclooxygenase-2 (COX-2), a target implicated in cancer proliferation.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored. A study evaluating benzenesulfonamides demonstrated that certain derivatives could inhibit carrageenan-induced edema in rat models by up to 94.69% . This suggests that This compound may similarly exert anti-inflammatory effects through similar pathways.

Antimicrobial Activity

The antimicrobial activity of sulfonamide derivatives has been well-documented. Compounds derived from benzenesulfonamides have shown effectiveness against various pathogens, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported as low as 6.63 mg/mL . This positions This compound as a candidate for further investigation in the development of antimicrobial agents.

The biological activity of This compound can be attributed to several mechanisms:

- Receptor Modulation : The tetrazole ring may facilitate interactions with various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as COX-2, which is crucial in inflammatory responses.

- Cell Proliferation Inhibition : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.

Case Studies and Experimental Findings

A recent study investigated the effects of benzenesulfonamides on perfusion pressure using isolated rat heart models. The results indicated significant changes in perfusion pressure when treated with various sulfonamide derivatives, suggesting cardiovascular implications .

Table 2: Experimental Design for Evaluating Biological Activity

| Group | Compound | Dose |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | Benzenesulfonamide | 0.001 nM |

| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |

| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |

| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and tetrazole ring formation. A typical approach involves:

Sulfonamide coupling : React 4-chlorobenzenesulfonyl chloride with a tetrazole-containing amine (e.g., (1-cyclohexyl-1H-tetrazol-5-yl)methylamine) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at room temperature .

Cyclohexyl group introduction : Use cyclohexylamine in a nucleophilic substitution or condensation reaction to functionalize the tetrazole ring .

- Critical Factors : Reaction time, solvent polarity, and stoichiometry of reagents significantly affect yield. For example, extended reflux (4–6 hours) improves coupling efficiency, while excess sulfonyl chloride may lead to byproducts .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for the sulfonamide NH proton (δ 7.0–7.5 ppm, broad singlet) and cyclohexyl protons (δ 1.0–2.0 ppm, multiplet). The tetrazole methylene group (N-CH2-) appears as a triplet near δ 4.1–4.3 ppm .

- 13C NMR : The sulfonamide sulfur-linked carbon resonates at δ 125–135 ppm, while the tetrazole ring carbons appear at δ 145–155 ppm .

- IR : Key peaks include sulfonamide S=O asymmetric/symmetric stretches (1334 cm⁻¹ and 1160 cm⁻¹) and tetrazole C-N vibrations (1585 cm⁻¹) .

Q. What are the primary structural features of this compound that influence its physicochemical properties?

- Methodological Answer :

- Hydrophobicity : The cyclohexyl group enhances lipophilicity (logP ~3.5–4.0), which can be calculated via computational tools like MarvinSketch or experimentally measured using HPLC retention times .

- Electron-withdrawing effects : The 4-chlorobenzenesulfonamide moiety stabilizes the tetrazole ring, increasing metabolic stability compared to non-sulfonylated analogs .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the compound’s stereoelectronic configuration?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water. Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, the sulfonamide S-N bond length (~1.63 Å) and cyclohexyl chair conformation can validate steric effects .

- Data Interpretation : Compare experimental bond lengths with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify electronic delocalization in the tetrazole ring .

Q. What strategies can optimize the compound’s biological activity through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Tetrazole Modifications : Replace the cyclohexyl group with smaller substituents (e.g., cyclopentyl) to reduce steric hindrance and improve target binding. Bioassays (e.g., enzyme inhibition) can quantify IC₅₀ shifts .

- Sulfonamide Bioisosteres : Substitute the sulfonamide with phosphonamides or carbamates to enhance solubility while retaining hydrogen-bonding capacity .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with targets like carbonic anhydrase or COX-2, guided by crystallographic data from related sulfonamides .

Q. How do conflicting data on the compound’s solubility and stability in aqueous vs. organic solvents arise, and how can they be reconciled?

- Methodological Answer :

- Solubility Testing : Perform shake-flask experiments in buffers (pH 1–7.4) and DMSO. Conflicting data may stem from aggregation at high concentrations (>100 µM) or pH-dependent ionization of the sulfonamide group (pKa ~8–10) .

- Stability Studies : Use HPLC-MS to track degradation products. Hydrolysis of the tetrazole ring in acidic conditions (t₁/₂ <24 hours at pH 3) is a common instability factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.